

The α/β Hydrolase Domain of ABHD5: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *ABHD5 Human Pre-designed
siRNA Set A*

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Abstract

Abhydrolase domain containing 5 (ABHD5), also known as comparative gene identification-58 (CGI-58), is a pivotal regulator of intracellular lipid metabolism. Despite possessing a canonical α/β hydrolase fold, ABHD5 is catalytically inactive due to the substitution of a key serine residue in its active site. Instead, it functions as a crucial co-activator for adipose triglyceride lipase (ATGL/PNPLA2), the rate-limiting enzyme in triacylglycerol (TAG) hydrolysis. The activity of ABHD5 is exquisitely controlled through its dynamic interactions with perilipin (PLIN) family proteins on the surface of lipid droplets. Dysregulation of ABHD5 function is directly linked to Chanarin-Dorfman syndrome, a rare autosomal recessive lipid storage disorder. This technical guide provides an in-depth exploration of the ABHD5 α/β hydrolase domain, detailing its structure, function, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for studying ABHD5, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of lipid metabolism and drug discovery.

Introduction

The mobilization of fatty acids from stored triglycerides is a fundamental biological process, critical for maintaining energy homeostasis. A key player in this process is ABHD5, a 39 kDa protein that, despite its name, lacks intrinsic hydrolase activity.[1][2] The α/β hydrolase domain of ABHD5 serves as a protein-protein interaction module, primarily to co-activate ATGL.[3] This activation is a tightly regulated event, orchestrated by the interaction of ABHD5 with perilipin proteins, which sequester ABHD5 on the surface of lipid droplets in the basal state.[4][5] Hormonal stimulation triggers the release of ABHD5, allowing it to bind and activate ATGL, thereby initiating lipolysis.[6]

Mutations in the ABHD5 gene lead to Chanarin-Dorfman syndrome, characterized by the systemic accumulation of neutral lipids in various tissues.[7] This underscores the critical role of ABHD5 in lipid metabolism and highlights its potential as a therapeutic target for metabolic diseases.

Structure and Function of the α/β Hydrolase Domain

The α/β hydrolase domain of ABHD5 adopts a conserved three-layer $\alpha/\beta/\alpha$ sandwich architecture.[2] A key feature that distinguishes ABHD5 from active hydrolases is the substitution of the catalytic serine in the conserved GxSxG motif with an asparagine (Asn153 in human ABHD5).[2] This single amino acid change renders the enzyme catalytically dead. The domain, however, retains a functional role as a scaffold for protein-protein interactions.

The primary function of the ABHD5 α/β hydrolase domain is to bind to and co-activate ATGL, a member of the patatin-like phospholipase domain-containing (PNPLA) family.[3] This interaction significantly enhances the triglyceride hydrolase activity of ATGL.[3] Beyond ATGL, ABHD5 has also been shown to interact with and regulate other PNPLA family members, such as PNPLA1 and PNPLA3, indicating a broader role in lipid metabolism.[4]

Quantitative Data

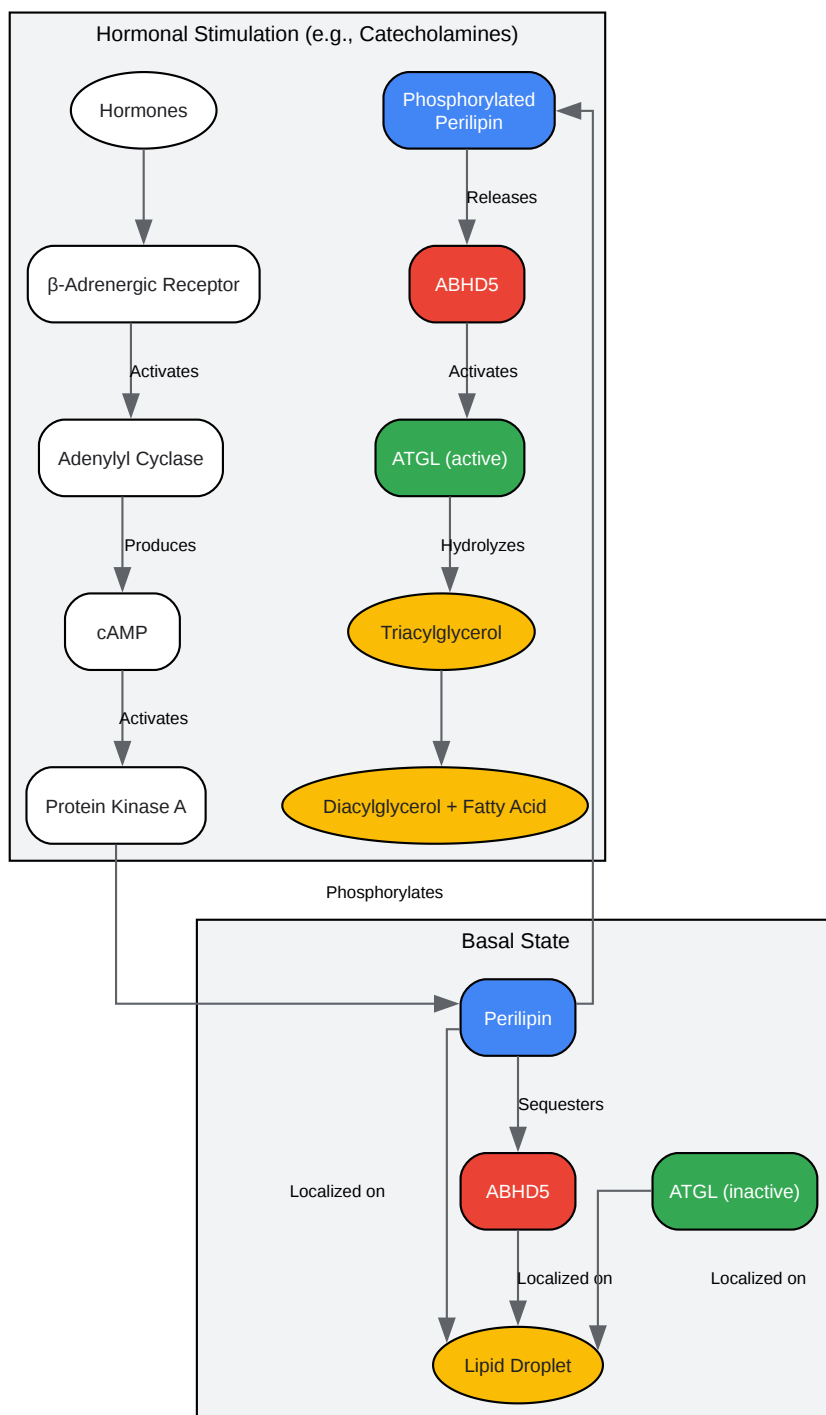
Table 1: Ligand Interactions with ABHD5

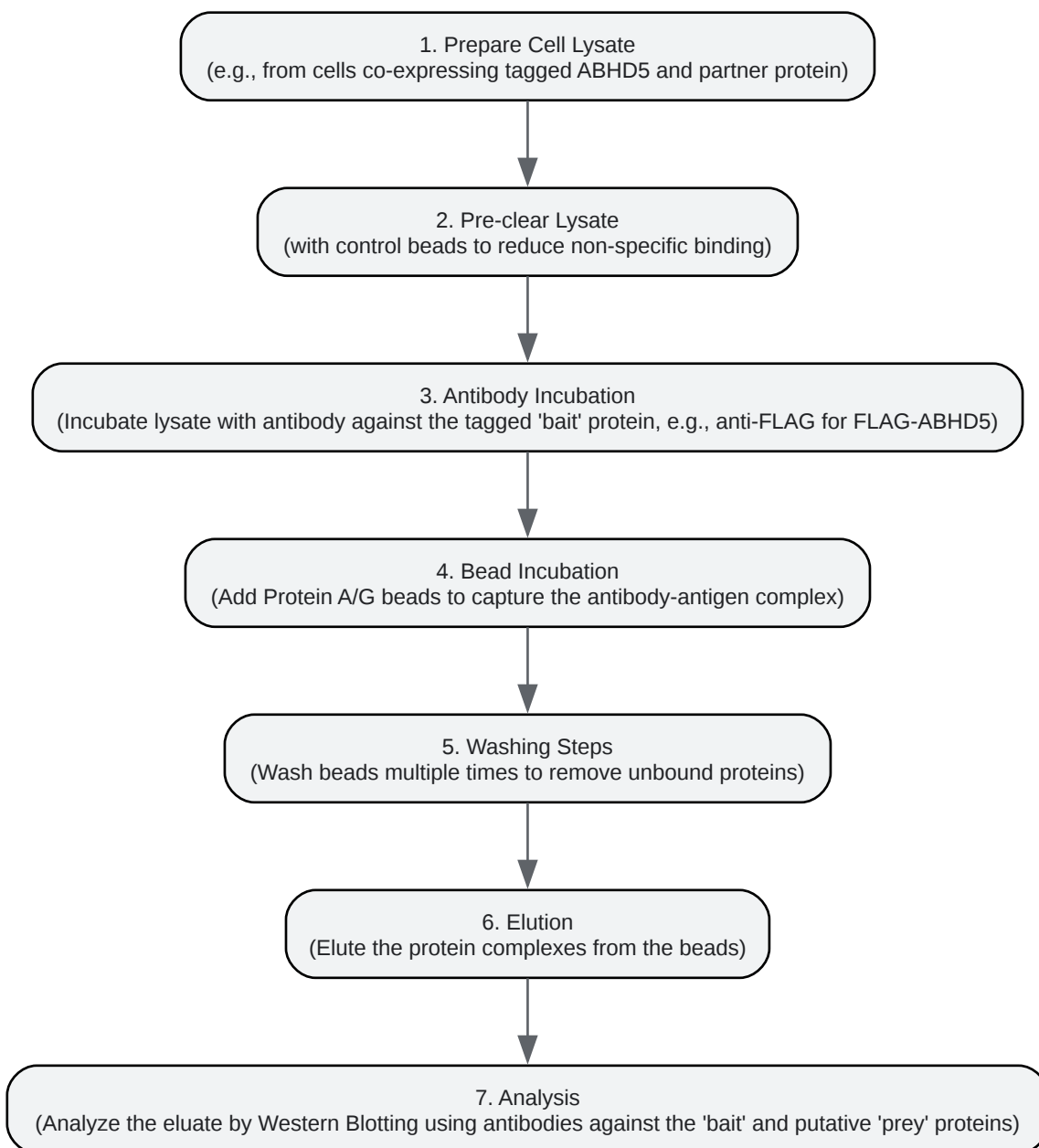
Ligand	Interaction Type	Effect on ABHD5-Perilipin Interaction	IC50	Reference(s)
SR-4995	Synthetic Ligand	Disrupts	200 ± 30 nM	[4]
SR-4559	Synthetic Ligand	Disrupts	510 ± 60 nM	[4]
SR3133	Synthetic Ligand (Sulfonyl Piperazine)	Disrupts	3.44 ± 0.50 μM	[2]
SR3134	Synthetic Ligand (Sulfonyl Piperazine)	Disrupts	Micromolar range	[2]
Long-chain acyl-CoAs	Endogenous Ligand	Promotes	Not Reported	[4]

Note: Dissociation constants (Kd) for ABHD5-perilipin and ABHD5-ATGL interactions, as well as specific enzyme kinetic parameters (kcat, Km) for ATGL activation by ABHD5, are not yet definitively reported in the literature, which often describes the ABHD5-perilipin interaction as "high affinity".[8][9][10]

Signaling Pathways and Regulatory Mechanisms

The activity of ABHD5 is centrally regulated by its subcellular localization and its interaction with perilipin proteins.





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